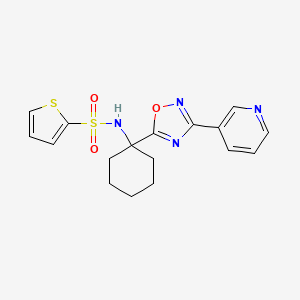

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide

Description

N-(1-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a heterocyclic compound featuring a cyclohexyl scaffold modified with a pyridinyl-oxadiazole moiety and a thiophene-sulfonamide group. The 1,2,4-oxadiazole ring, known for its electron-deficient nature and metabolic stability, is fused to a pyridine ring, enhancing π-π stacking interactions in biological targets. This structural complexity suggests applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S2/c22-26(23,14-7-5-11-25-14)21-17(8-2-1-3-9-17)16-19-15(20-24-16)13-6-4-10-18-12-13/h4-7,10-12,21H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKWLHUMKSFORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring, the cyclohexyl group attachment, and the sulfonamide linkage. Common synthetic routes may include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

Attachment of the pyridin-3-yl group: This step often involves nucleophilic substitution reactions.

Formation of the cyclohexyl group: This can be introduced via cycloaddition reactions or through the use of cyclohexyl halides.

Sulfonamide linkage: This is typically formed by reacting the thiophene-2-sulfonyl chloride with the amine group of the cyclohexyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the Sulfonamide Group

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and acid-base reactions:

-

Key Findings :

1,2,4-Oxadiazole Ring Transformations

The 1,2,4-oxadiazole core undergoes ring-opening and functionalization reactions:

-

Key Findings :

Pyridine and Thiophene Functionalization

The pyridin-3-yl and thiophene groups engage in electrophilic substitution and coordination chemistry:

-

Key Findings :

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Characterization Methods | References |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Biaryl derivatives via pyridine coupling | 70 | GC-MS, ¹⁹F NMR |

-

Key Findings :

Stability Under Physiological Conditions

Studies in simulated biological environments reveal:

Comparative Reaction Yields

A comparison of oxadiazole ring-opening agents:

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| H₂SO₄ (20%) | 100 | 4 | 78 | Carboxamide |

| NaOH (10%) | 80 | 6 | 62 | Mixed hydrolysis products |

| PPA (polyphosphoric acid) | 120 | 3 | 85 | Cyclohexylamine |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide as an anticancer agent. The mechanism of action typically involves the inhibition of key signaling pathways related to cell proliferation and survival.

- Cytotoxic Effects : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results against human lung (A549), breast (MCF-7), and colon (WiDr) cancer cells .

- Mechanism of Action : The compound's anticancer properties are believed to stem from its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, modifications in the chemical structure can enhance its potency; for example, the introduction of electron-withdrawing groups has been shown to improve biological activity significantly .

Antimicrobial Properties

Beyond its anticancer applications, this compound also demonstrates notable antimicrobial activity.

- Broad-Spectrum Activity : Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation .

- Potential Therapeutic Applications : The compound's ability to combat bacterial infections makes it a candidate for further development in treating infectious diseases. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

- Study on Anticancer Activity : A study published in PubChem reported that derivatives of 1,2,4-oxadiazole exhibited significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 0.19 μM to 5.13 μM . This highlights the potential for developing new anticancer therapies based on this chemical framework.

- Antimicrobial Research : Another investigation into oxadiazole derivatives indicated their effectiveness against Gram-positive and Gram-negative bacteria. The study emphasized the structural modifications that could enhance their antimicrobial properties .

Mechanism of Action

The mechanism of action of N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity

- The pyridinyl-oxadiazole group in the target compound enhances binding to nucleotide-binding domains (e.g., kinases) compared to thiophen-3-yl-oxadiazole in the benzamide analog .

- The thiophene-2-sulfonamide group offers superior water solubility (logP ~1.2) versus the fluorophenyl-acetamide analog (logP ~3.5), which was discontinued due to poor pharmacokinetics .

Synthetic Challenges Cyclohexyl-linked oxadiazoles require precise stereochemical control during synthesis, as noted in discontinued analogs like 2-(3-fluorophenyl)-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide .

Target Selectivity

- The trimethoxybenzamide analog exhibits higher membrane permeability (PAMPA assay: 8.2 × 10⁻⁶ cm/s) due to methoxy groups but reduced target affinity (IC₅₀ = 1.5 μM vs. 0.3 μM for the sulfonamide target compound).

Electron-Deficient Moieties

- Compounds with trifluoromethyl groups (e.g., ) show stronger electrophilic character but lower metabolic stability compared to sulfonamide derivatives.

Research Implications and Gaps

- Structural Insights : X-ray crystallography using SHELX programs could resolve conformational differences between sulfonamide and benzamide analogs.

- Data Limitations: No direct bioactivity data for the target compound are available in the provided evidence, highlighting the need for experimental validation.

- Contradictions : suggests cyclohexyl-oxadiazole derivatives face synthesis challenges, whereas implies functional tolerance for bulkier substituents.

Biological Activity

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Key Structural Features:

- Oxadiazole Ring: Known for its role in various biological activities.

- Pyridine Group: Often contributes to the compound's interaction with biological targets.

- Cyclohexyl Group: May enhance lipophilicity and cellular permeability.

- Thiophene Sulfonamide: Imparts additional functional properties that can affect biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. In vitro studies have shown that similar oxadiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of oxadiazoles have been found to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models . The mechanism often involves the disruption of cellular signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

Oxadiazole compounds are also noted for their anti-inflammatory effects. Studies have demonstrated that they can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study :

- Anticancer Activity Assessment :

- Inflammation Model :

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization involves:

- Reagent selection : Use 3-(pyridin-3-yl)-1,2,4-oxadiazole as a starting material, with thiophene-2-sulfonamide derivatives for coupling reactions (e.g., via nucleophilic substitution or palladium-catalyzed cross-coupling) .

- Reaction conditions : Control temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF or THF for solubility), and catalysts (e.g., triethylamine for acid scavenging) to minimize side products .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the pure product .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the cyclohexyl, pyridinyl, and thiophene moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and sulfonamide NH (δ 10–11 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups like sulfonamide (S=O stretching at ~1350–1150 cm) and oxadiazole (C=N stretching at ~1600 cm) .

Q. How does the cyclohexyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : The cyclohexyl group increases logP values, enhancing membrane permeability (measured via reversed-phase HPLC) .

- Conformational rigidity : Cyclohexane’s chair conformation restricts rotational freedom, potentially improving target binding specificity (analyzed via X-ray crystallography or molecular dynamics simulations) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data in structural analogs?

Methodological Answer:

- Comparative SAR analysis : Synthesize analogs with systematic substitutions (e.g., replacing pyridinyl with phenyl or altering sulfonamide groups) and test against biological targets (e.g., antimicrobial assays) to identify critical pharmacophores .

- Dose-response studies : Evaluate EC values across multiple concentrations to rule out false negatives/positives caused by solubility issues .

- Target validation : Use CRISPR/Cas9 knockout models or competitive binding assays to confirm target specificity .

Q. How can researchers establish structure-activity relationships (SAR) for pharmacological effects?

Methodological Answer:

- Step 1 : Synthesize derivatives with modifications to the oxadiazole, thiophene, or sulfonamide groups .

- Step 2 : Screen for activities (e.g., enzyme inhibition, cytotoxicity) using standardized assays (e.g., MTT for anticancer activity) .

- Step 3 : Corrogate structural features (e.g., electron-withdrawing groups on oxadiazole) with activity trends using multivariate statistical analysis .

Q. What computational methods predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase or kinase enzymes. Focus on sulfonamide’s role in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies and rank derivatives .

Q. How can researchers evaluate the metabolic stability of this sulfonamide derivative in vitro?

Methodological Answer:

Q. What are the challenges in resolving enantiomers of the cyclohexyl moiety?

Methodological Answer:

- Chiral separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric synthesis : Use enantiopure cyclohexyl precursors or chiral catalysts (e.g., BINOL-derived phosphates) during cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.